molecular formula C21H26N6O2 B271942 [3-(MORPHOLIN-4-YL)PROPYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

[3-(MORPHOLIN-4-YL)PROPYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

Cat. No.: B271942
M. Wt: 394.5 g/mol
InChI Key: GUVUKBYSBUQTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(MORPHOLIN-4-YL)PROPYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is an organic compound that features a morpholine ring, a tetrazole ring, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(MORPHOLIN-4-YL)PROPYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps:

    Formation of the Morpholine Derivative: The starting material, morpholine, undergoes alkylation with a suitable alkyl halide to form the morpholin-4-ylpropyl derivative.

    Synthesis of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The final step involves coupling the morpholin-4-ylpropyl derivative with the tetrazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[3-(MORPHOLIN-4-YL)PROPYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, where nucleophiles like halides or alkoxides can replace the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(MORPHOLIN-4-YL)PROPYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. It can be explored for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of [3-(MORPHOLIN-4-YL)PROPYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid: This compound shares the morpholine and tetrazole rings but differs in the acetic acid moiety.

    3-(Morpholin-4-yl-3-oxoprop-1-en-1-yl)-2,3-bis(trifluoromethyl)phenylsulfanyl: This compound contains a morpholine ring and a phenylsulfanyl group but lacks the tetrazole ring.

Uniqueness

[3-(MORPHOLIN-4-YL)PROPYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is unique due to its combination of a morpholine ring, a tetrazole ring, and a benzylamine moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

3-morpholin-4-yl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-1-amine

InChI

InChI=1S/C21H26N6O2/c1-2-7-19(8-3-1)27-21(23-24-25-27)29-20-9-4-6-18(16-20)17-22-10-5-11-26-12-14-28-15-13-26/h1-4,6-9,16,22H,5,10-15,17H2

InChI Key

GUVUKBYSBUQTGV-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

C1COCCN1CCCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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